molecular formula C8H13BrN2 B12469946 4-bromo-1-ethyl-3-(propan-2-yl)-1H-pyrazole

4-bromo-1-ethyl-3-(propan-2-yl)-1H-pyrazole

Cat. No.: B12469946
M. Wt: 217.11 g/mol
InChI Key: RTHOQPNYYVDBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-1-ethyl-3-(propan-2-yl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a bromine atom at position 4, an ethyl group at position 1, and an isopropyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-3-(propan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Bromination: The pyrazole ring can be brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Alkylation: The ethyl and isopropyl groups can be introduced through alkylation reactions using appropriate alkyl halides (e.g., ethyl bromide and isopropyl bromide) in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-ethyl-3-(propan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: The bromine atom can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate or cesium carbonate in solvents like toluene or dimethyl sulfoxide.

Major Products Formed

    Substitution reactions: Formation of substituted pyrazoles with different functional groups.

    Oxidation and reduction: Formation of oxidized or reduced derivatives with altered electronic properties.

    Coupling reactions: Formation of biaryl or other coupled products with extended conjugation.

Scientific Research Applications

4-bromo-1-ethyl-3-(propan-2-yl)-1H-pyrazole has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound for drug discovery and development, targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers or dyes, with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-3-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through various pathways:

    Enzyme inhibition: The compound may bind to the active site of an enzyme, blocking its activity and affecting metabolic pathways.

    Receptor modulation: It may interact with cell surface or intracellular receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-ethyl-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an isopropyl group.

    4-bromo-1-ethyl-3-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of an isopropyl group.

    4-chloro-1-ethyl-3-(propan-2-yl)-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

4-bromo-1-ethyl-3-(propan-2-yl)-1H-pyrazole is unique due to the specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the bromine atom allows for further functionalization through substitution or coupling reactions, while the ethyl and isopropyl groups can affect the compound’s steric and electronic properties.

Properties

IUPAC Name

4-bromo-1-ethyl-3-propan-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2/c1-4-11-5-7(9)8(10-11)6(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHOQPNYYVDBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.